molecular formula C8H8O4S B175604 2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid CAS No. 142667-06-9

2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid

Cat. No.: B175604
CAS No.: 142667-06-9
M. Wt: 200.21 g/mol
InChI Key: FWGNSHYUHXVVHJ-UHFFFAOYSA-N
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Description

2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid is a chemical compound with the molecular formula C8H8O4S and a molecular weight of 200.22 g/mol It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a methoxycarbonyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with thiophene-2-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl thiophene-2-carboxylate.

    Bromination: The methyl thiophene-2-carboxylate is then brominated at the 5-position using bromine in acetic acid.

    Grignard Reaction: The brominated compound undergoes a Grignard reaction with magnesium in dry ether to form the corresponding Grignard reagent.

    Carboxylation: The Grignard reagent is then carboxylated using carbon dioxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic electronic materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A precursor in the synthesis of 2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid.

    Methyl thiophene-2-carboxylate: An intermediate in the synthetic route.

    2-(5-Bromothiophen-2-yl)acetic acid: Another intermediate in the synthesis.

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its methoxycarbonyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(5-methoxycarbonylthiophen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-12-8(11)6-3-2-5(13-6)4-7(9)10/h2-3H,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGNSHYUHXVVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596906
Record name [5-(Methoxycarbonyl)thiophen-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142667-06-9
Record name [5-(Methoxycarbonyl)thiophen-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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